![molecular formula C8H9ClO3 B1268668 Methyl 4-(chloromethyl)-5-methyl-2-furoate CAS No. 98490-89-2](/img/structure/B1268668.png)
Methyl 4-(chloromethyl)-5-methyl-2-furoate
Overview
Description
Methyl 4-(chloromethyl)-5-methyl-2-furoate (M4CM5MF) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its ability to induce a wide range of biochemical and physiological effects in a variety of organisms.
Scientific Research Applications
Key Intermediates in Chemical Synthesis
Chloromethyl substituted aromatic compounds, such as Methyl 4-(chloromethyl)-5-methyl-2-furoate, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . They are used in the synthesis of a wide range of biologically active compounds .
Pharmaceuticals
These compounds have been well documented in the literature for their use in the pharmaceutical industry . They can be used in the synthesis of various drugs and therapeutic agents .
Polymers
Chloromethyl substituted aromatic compounds are used in the creation of certain types of polymers . Their unique properties make them suitable for this application.
Fine Chemicals
These compounds can be transformed into a variety of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications.
Anticancer Agents
In ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates . This suggests that Methyl 4-(chloromethyl)-5-methyl-2-furoate could potentially be used in the development of new anticancer agents.
Industrial Use
Despite the potential environmental hazards, these compounds are still used in industrial processes due to their effectiveness . Efforts are being made to replace these highly corrosive, hazardous, and polluting acid catalysts with environmentally friendly catalysts which are active under mild conditions .
Mechanism of Action
Target of Action
Methyl 4-(chloromethyl)-5-methyl-2-furoate is a complex organic compound that can participate in various chemical reactions. It’s often used in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
The compound is likely involved in the methylerythritol 4-phosphate (MEP) pathway . The MEP pathway is one of the two independent pathways in plants for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the basic five-carbon units for all isoprenoids . The MEP pathway is localized to the chloroplast .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions . This can lead to the production of a wide variety of complex organic compounds, including pharmaceuticals and materials for industrial applications.
Action Environment
The action, efficacy, and stability of Methyl 4-(chloromethyl)-5-methyl-2-furoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s action in the MEP pathway would be influenced by the conditions within the chloroplast .
properties
IUPAC Name |
methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLZOXWRIQRDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358767 | |
Record name | Methyl 4-(chloromethyl)-5-methyl-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chloromethyl)-5-methyl-2-furoate | |
CAS RN |
98490-89-2 | |
Record name | Methyl 4-(chloromethyl)-5-methyl-2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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